(5-Cyclobutoxypyridin-3-yl)boronic acid
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Overview
Description
(5-Cyclobutoxypyridin-3-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by a boronic acid group attached to a pyridine ring, which is further substituted with a cyclobutoxy group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclobutoxypyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 5-bromo-3-cyclobutoxypyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclobutoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronic acid group.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used for substitution reactions on the pyridine ring.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other carbon-carbon bonded structures.
Oxidation: The major products are boronic esters or borates.
Substitution: The major products depend on the specific substitution reaction but can include halogenated pyridines or other substituted derivatives.
Scientific Research Applications
(5-Cyclobutoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Cyclobutoxypyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-pyridineboronic acid: Similar in structure but with a chloro substituent instead of a cyclobutoxy group.
5-Methoxy-3-pyridineboronic acid: Similar in structure but with a methoxy substituent instead of a cyclobutoxy group.
Uniqueness
(5-Cyclobutoxypyridin-3-yl)boronic acid is unique due to the presence of the cyclobutoxy group, which can impart different steric and electronic properties compared to other substituents. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C9H12BNO3 |
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Molecular Weight |
193.01 g/mol |
IUPAC Name |
(5-cyclobutyloxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO3/c12-10(13)7-4-9(6-11-5-7)14-8-2-1-3-8/h4-6,8,12-13H,1-3H2 |
InChI Key |
SRTSMSGRUQKZOI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)OC2CCC2)(O)O |
Origin of Product |
United States |
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